2-Ethyl-5-methanesulfonylbenzoic acid
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Overview
Description
2-Ethyl-5-methanesulfonylbenzoic acid is a chemical compound with the molecular formula C10H12O4S . It has a molecular weight of 228.26 .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-5-methanesulfonylbenzoic acid consists of a benzoic acid core with an ethyl group and a methanesulfonyl group attached to the benzene ring . The InChI code for this compound is 1S/C10H12O4S/c1-3-7-4-5-8 (15 (2,13)14)6-9 (7)10 (11)12/h4-6H,3H2,1-2H3, (H,11,12) .Scientific Research Applications
Synthesis and Cyclisation Reactions
2-Ethyl-5-methanesulfonylbenzoic acid is utilized as a building block in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This process involves alkylation of azoles, such as imidazoles, pyrroles, indoles, and pyrazoles, to create radical precursors. Subsequent cyclisations yield new 6-membered rings attached to the azoles, which are significant in the synthesis of complex molecular structures (Allin et al., 2005).
Chemical Analysis and Monitoring
The compound plays a role in analytical chemistry, particularly in monitoring impurities in pharmaceuticals. A study developed a high-performance liquid chromatography method for determining impurities such as methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, showcasing its importance in ensuring pharmaceutical purity and safety (Zhou et al., 2017).
Catalysis and Chemical Synthesis
It is also used in catalytic processes, like in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles, demonstrating its utility in facilitating chemical reactions (Sharghi & Asemani, 2009). Another example is its use in the synthesis of 3-chloro-2-oxo-butanoate, an important intermediate in the production of various biologically active compounds (Yuanbiao et al., 2016).
Biologically Compatible Thiol-Selective Reagents
A new class of heteroaromatic alkylsulfone, which includes derivatives of 2-Ethyl-5-methanesulfonylbenzoic acid, has been explored for its selective reaction with protein thiols. This is critical in biological research for preventing cross-linking of cysteine-containing peptides (Chen et al., 2017).
Monitoring Drug Metabolism
In drug metabolism studies, automated systems have been developed to monitor the formation of derivatives like ethyl methane sulfonate from reaction mixtures containing ethanol and methane sulfonic acid. This highlights its role in understanding and controlling the metabolic pathways of pharmaceuticals (Jacq et al., 2008).
Catalysis in Organic Synthesis
Methanesulfonic acid, which is related to 2-Ethyl-5-methanesulfonylbenzoic acid, has been used as a catalyst in organic synthesis, like in the preparation of 1-substituted-1H-1,2,3,4-tetrazoles, showing its versatility in different synthetic processes (Hossein et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-ethyl-5-methylsulfonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-3-7-4-5-8(15(2,13)14)6-9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYUYUBXOSBGDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-methanesulfonylbenzoic acid |
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